N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide

説明

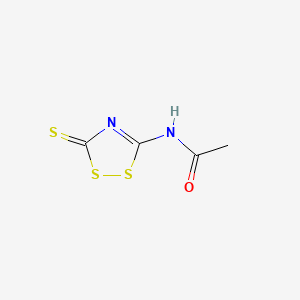

N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide is a chemical compound with the molecular formula C4H4N2OS3 and a molecular weight of 192.29 g/mol It is characterized by the presence of a dithiazole ring, which is a five-membered ring containing two sulfur atoms and one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-mercapto-1,2,4-dithiazole with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out at a temperature of around 60-70°C for several hours, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

化学反応の分析

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (–S–) group at position 5 is highly reactive toward electrophiles and nucleophiles:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in acetone/KCO yields S-alkyl derivatives. For example:

-

Arylation : Reaction with aryl halides in the presence of CuI/neocuproine catalyst forms S-aryl analogs (e.g., 5-(4-methoxyphenylthio) derivatives) .

Ring-Opening and Rearrangement Reactions

The 1,2,4-dithiazole ring undergoes cleavage under specific conditions:

-

Acidic Hydrolysis : In HCl/EtOH, the ring opens to form a disulfide intermediate, which rearranges to a thioamide derivative .

-

Oxidative Desulfurization : Treatment with HO or m-CPBA removes sulfur atoms, yielding thiazole or oxazole derivatives .

Functionalization of the Acetamide Group

The acetamide moiety participates in hydrolysis and condensation reactions:

-

N-Deacetylation : Acidic hydrolysis (HCl/MeOH) removes the acetyl group, generating the primary amine derivative .

-

Condensation with Aldehydes : The amine product reacts with aromatic aldehydes (e.g., benzaldehyde) to form Schiff bases, which exhibit enhanced biological activity .

Coordination Chemistry

The sulfur atoms in the dithiazole ring act as ligands for metal ions:

-

Complexation with Cu(II) : Forms stable complexes with a 1:2 (metal:ligand) stoichiometry, confirmed by UV-Vis and ESR spectroscopy .

Application : These complexes show catalytic activity in oxidation reactions.

Biological and Antioxidant Activity

Derivatives of N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide demonstrate:

-

Antimicrobial Activity :

Derivative Inhibition Zone (mm) Bacteria Tested 5-(Pyrimidinylthio) 12.5 ± 0.3 Staphylococcus aureus 5-(Benzothiazolylthio) 11.9 ± 0.2 Pseudomonas aeruginosa -

Antioxidant Potential :

Derivative ABTS Inhibition (%) Parent Compound 45.2 ± 1.5 5-(Pyrimidinylthio) 85.9 ± 2.1

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide. Research indicates that derivatives of this compound exhibit activity against various bacterial strains, including resistant strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

There is growing evidence that this compound may possess anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. This compound's ability to inhibit tumor growth in vitro and in vivo models presents promising avenues for further exploration in cancer therapeutics.

Fungicidal Activity

The compound has demonstrated fungicidal properties against several plant pathogens. Its application in agriculture could lead to the development of new fungicides that are less toxic to the environment compared to conventional chemicals. Field trials are underway to assess its efficacy and safety on crops.

Plant Growth Regulation

This compound has been investigated for its role as a plant growth regulator. Preliminary results suggest that it may enhance root development and overall plant vigor when applied at specific concentrations.

Polymer Synthesis

The unique properties of this compound make it a candidate for use in polymer synthesis. Its incorporation into polymer matrices could improve mechanical strength and thermal stability, making it suitable for various industrial applications.

Sensor Development

Research is being conducted into the use of this compound as a sensing material for detecting environmental pollutants. Its chemical reactivity with specific analytes can be harnessed to develop sensitive and selective sensors for monitoring air and water quality.

Case Studies

作用機序

The mechanism of action of N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide involves its interaction with molecular targets such as enzymes and proteins. The dithiazole ring can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

Similar Compounds

N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)acetamide: Similar structure with a different substitution pattern on the dithiazole ring.

N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)imidoformamide: Contains a dithiazole ring with additional functional groups.

Uniqueness

N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide is unique due to its specific substitution pattern and the presence of a sulfanyl group

特性

IUPAC Name |

N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS3/c1-2(7)5-3-6-4(8)10-9-3/h1H3,(H,5,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFKZGWCLBNHNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=S)SS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030905 | |

| Record name | N-(3-Thioxo-3H-1,2,4-dithiazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23405-40-5 | |

| Record name | N-(3-Thioxo-3H-1,2,4-dithiazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。